molecular formula C8H13N3O2 B2665706 methyl 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1352201-48-9; 1894743-38-4

methyl 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2665706
CAS No.: 1352201-48-9; 1894743-38-4
M. Wt: 183.211
InChI Key: IIWGQYQUKMQNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an amino group at position 3, an isopropyl group at position 1, and a methyl ester group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The amino and ester groups can interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group

Properties

CAS No.

1352201-48-9; 1894743-38-4

Molecular Formula

C8H13N3O2

Molecular Weight

183.211

IUPAC Name

methyl 5-amino-2-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)11-6(8(12)13-3)4-7(9)10-11/h4-5H,1-3H3,(H2,9,10)

InChI Key

IIWGQYQUKMQNMK-UHFFFAOYSA-N

SMILES

CC(C)N1C(=CC(=N1)N)C(=O)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.